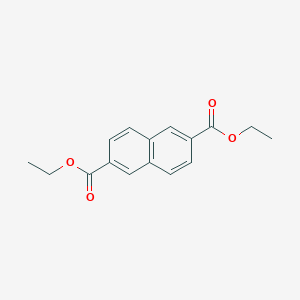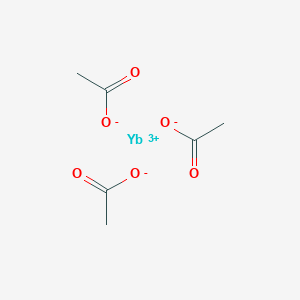
Ytterbium(3+) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(3+) acetate is a chemical compound that has gained significant attention in the field of scientific research. It is a rare earth metal that has unique properties and has been used in various applications, including as a catalyst, in medical imaging, and in laser technology.
Wirkmechanismus
The mechanism of action of ytterbium(3+) acetate is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. In medical imaging, ytterbium(3+) acetate acts as a contrast agent, enhancing the visibility of tissues in MRI and PET imaging. In laser technology, ytterbium(3+) acetate absorbs energy from a pump source and emits high-intensity laser beams.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of ytterbium(3+) acetate. However, it has been found to be non-toxic and has low toxicity levels in animal studies. Ytterbium(3+) acetate has also been found to have low skin and eye irritation potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ytterbium(3+) acetate is its effectiveness as a catalyst in organic reactions. It has also been found to have low toxicity levels, making it safe to handle in a laboratory setting. However, one of the limitations of ytterbium(3+) acetate is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research and application of ytterbium(3+) acetate. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the exploration of its potential use in other scientific research applications, such as in the development of new materials or in energy storage. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ytterbium(3+) acetate.
Synthesemethoden
Ytterbium(3+) acetate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The precipitation method involves the reaction of ytterbium nitrate with sodium acetate in an aqueous solution, resulting in the formation of ytterbium(3+) acetate. Hydrothermal synthesis involves the reaction of ytterbium oxide with acetic acid in a high-pressure vessel, resulting in the formation of ytterbium(3+) acetate. Sol-gel synthesis involves the reaction of ytterbium nitrate with acetic acid and a silicon alkoxide, resulting in the formation of ytterbium(3+) acetate.
Wissenschaftliche Forschungsanwendungen
Ytterbium(3+) acetate has been used in various scientific research applications, including as a catalyst in organic reactions, in medical imaging, and in laser technology. It has been found to be an effective catalyst in various organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols. Ytterbium(3+) acetate has also been used in medical imaging, specifically in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. In laser technology, ytterbium(3+) acetate has been used as a laser gain medium, which produces high-intensity laser beams.
Eigenschaften
CAS-Nummer |
16922-12-6 |
|---|---|
Molekularformel |
C6H9O6Yb |
Molekulargewicht |
350.18 g/mol |
IUPAC-Name |
ytterbium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Yb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
OSCVBYCJUSOYPN-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |
Andere CAS-Nummern |
20981-49-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



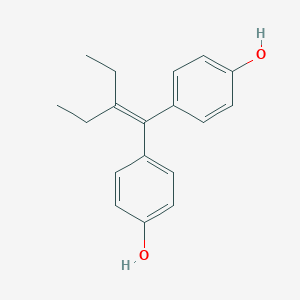

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

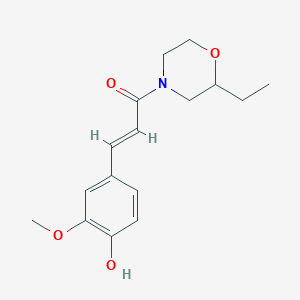
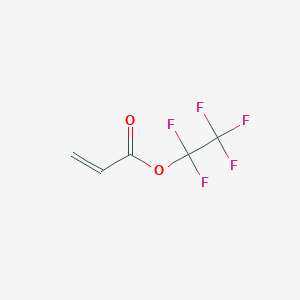
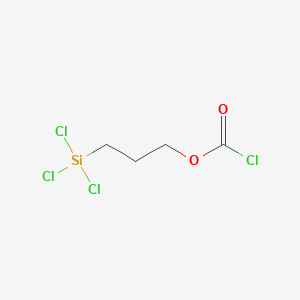
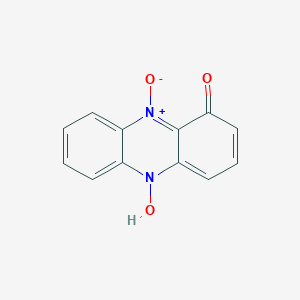

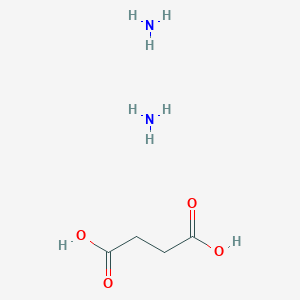
![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

